molecular formula C10H19N3O B12124104 N-Cyclopropyl-3-(piperazin-1-yl)propanamide

N-Cyclopropyl-3-(piperazin-1-yl)propanamide

Katalognummer: B12124104
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: ZVHAAJDZSKLUOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-3-(piperazin-1-yl)propanamide is a chemical compound characterized by the presence of a cyclopropyl group attached to a piperazine ring, which is further connected to a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(piperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyclopropyl group and the piperazine ring. This can be achieved through the reaction of cyclopropylamine with 3-(piperazin-1-yl)propanoic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: N-Cyclopropyl-3-(piperazin-1-yl)propanamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-Cyclopropyl-3-(piperazin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclopropyl-3-(morpholin-4-yl)propanamide: Similar structure but with a morpholine ring instead of piperazine.

    N-Cyclopropyl-3-(pyrrolidin-1-yl)propanamide: Contains a pyrrolidine ring instead of piperazine.

    N-Cyclopropyl-3-(piperidin-1-yl)propanamide: Features a piperidine ring in place of piperazine.

Uniqueness

N-Cyclopropyl-3-(piperazin-1-yl)propanamide is unique due to the presence of the piperazine ring, which offers distinct chemical properties and reactivity compared to other similar compounds. The piperazine ring can participate in a variety of chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C10H19N3O

Molekulargewicht

197.28 g/mol

IUPAC-Name

N-cyclopropyl-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C10H19N3O/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13/h9,11H,1-8H2,(H,12,14)

InChI-Schlüssel

ZVHAAJDZSKLUOM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)CCN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.